Cas no 854217-07-5 (2-hydroxy-2-methylheptanoic acid)

2-Hydroxy-2-methylheptanoic acid is a branched-chain hydroxy fatty acid characterized by a hydroxyl group at the α-position relative to the carboxyl group. This structural feature enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for the production of fine chemicals and specialty esters. Its hydrophobic alkyl chain contributes to surfactant-like properties, while the hydroxyl group allows for further functionalization. The compound is used in research applications, including the study of enzymatic reactions and lipid metabolism. Its stability under moderate conditions and solubility in polar organic solvents facilitate handling in laboratory settings. The molecule’s versatility makes it of interest in both industrial and academic contexts.
2-hydroxy-2-methylheptanoic acid structure
854217-07-5 structure
Product name:2-hydroxy-2-methylheptanoic acid
CAS No:854217-07-5
MF:C8H16O3
MW:160.210843086243
CID:6005467
PubChem ID:18462859

2-hydroxy-2-methylheptanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-hydroxy-2-methylheptanoic acid
    • AKOS017531082
    • SCHEMBL33108
    • EN300-1830062
    • 854217-07-5
    • Inchi: 1S/C8H16O3/c1-3-4-5-6-8(2,11)7(9)10/h11H,3-6H2,1-2H3,(H,9,10)
    • InChI Key: YLYIMWJVICNSGF-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)(C)CCCCC

Computed Properties

  • Exact Mass: 160.109944368g/mol
  • Monoisotopic Mass: 160.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5Ų
  • XLogP3: 1.7

2-hydroxy-2-methylheptanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1830062-0.05g
2-hydroxy-2-methylheptanoic acid
854217-07-5
0.05g
$468.0 2023-09-19
Enamine
EN300-1830062-0.25g
2-hydroxy-2-methylheptanoic acid
854217-07-5
0.25g
$513.0 2023-09-19
Enamine
EN300-1830062-5.0g
2-hydroxy-2-methylheptanoic acid
854217-07-5
5g
$3645.0 2023-06-02
Enamine
EN300-1830062-0.1g
2-hydroxy-2-methylheptanoic acid
854217-07-5
0.1g
$490.0 2023-09-19
Enamine
EN300-1830062-1g
2-hydroxy-2-methylheptanoic acid
854217-07-5
1g
$557.0 2023-09-19
Enamine
EN300-1830062-10g
2-hydroxy-2-methylheptanoic acid
854217-07-5
10g
$2393.0 2023-09-19
Enamine
EN300-1830062-0.5g
2-hydroxy-2-methylheptanoic acid
854217-07-5
0.5g
$535.0 2023-09-19
Enamine
EN300-1830062-1.0g
2-hydroxy-2-methylheptanoic acid
854217-07-5
1g
$1256.0 2023-06-02
Enamine
EN300-1830062-10.0g
2-hydroxy-2-methylheptanoic acid
854217-07-5
10g
$5405.0 2023-06-02
Enamine
EN300-1830062-2.5g
2-hydroxy-2-methylheptanoic acid
854217-07-5
2.5g
$1089.0 2023-09-19

Additional information on 2-hydroxy-2-methylheptanoic acid

Introduction to 2-hydroxy-2-methylheptanoic acid (CAS No. 854217-07-5)

2-hydroxy-2-methylheptanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 854217-07-5, is a significant compound in the field of organic chemistry and biochemistry. This molecule, characterized by its hydroxyl and carboxylic acid functional groups, has garnered attention due to its potential applications in pharmaceutical synthesis, material science, and biochemical research. The structural uniqueness of 2-hydroxy-2-methylheptanoic acid lies in its branched-chain configuration, which contributes to its distinct chemical properties and reactivity.

The compound belongs to the class of α-hydroxy ketones, a category known for its diverse roles in metabolic pathways and synthetic chemistry. Its molecular formula, C9H16O3, reflects a non-linear aliphatic structure with a hydroxyl group at the second carbon atom and a methyl group at the same position. This configuration makes it a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.

In recent years, 2-hydroxy-2-methylheptanoic acid has been explored for its potential in drug development. Researchers have identified its utility as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The presence of both hydroxyl and carboxylic acid groups allows for multiple reaction pathways, enabling the formation of ester derivatives, amides, and other pharmacologically relevant compounds. This flexibility has made it a subject of interest in medicinal chemistry.

The biochemical significance of 2-hydroxy-2-methylheptanoic acid extends to its role in metabolic processes. Studies have suggested that it may serve as an intermediate in fatty acid oxidation pathways, contributing to energy metabolism in cells. Additionally, its structural similarity to certain natural products has led to investigations into its potential as a biosynthetic precursor for enzymes and metabolic enzymes involved in cellular function.

From a material science perspective, 2-hydroxy-2-methylheptanoic acid exhibits interesting properties that make it valuable in polymer chemistry. Its ability to undergo polymerization reactions or act as a cross-linking agent has been explored in the development of novel polymers with enhanced mechanical strength and thermal stability. These properties are particularly relevant in industries requiring high-performance materials for applications ranging from coatings to advanced composites.

The latest research on 2-hydroxy-2-methylheptanoic acid also highlights its potential role in environmental chemistry. Studies have demonstrated its degradation pathways under various environmental conditions, providing insights into how such compounds interact with ecosystems. Understanding these degradation mechanisms is crucial for assessing their environmental impact and developing sustainable practices in chemical manufacturing.

In conclusion, 2-hydroxy-2-methylheptanoic acid (CAS No. 854217-07-5) is a multifaceted compound with significant applications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable asset in pharmaceuticals, biochemical research, material science, and environmental studies. As research continues to uncover new possibilities for this compound, its importance is likely to grow further, driving innovation and discovery in related fields.

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